8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the bromination of pyrroloquinoline derivatives. One common method involves the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-dione with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions
8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticoagulant activity, particularly as an inhibitor of blood coagulation factors Xa and XIa.
Biological Research: The compound’s derivatives are explored for their antimicrobial, antifungal, antiviral, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex biologically active molecules.
Mechanism of Action
The mechanism of action of 8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . This inhibition prevents the formation of blood clots, making it a potential therapeutic agent for thrombotic disorders.
Comparison with Similar Compounds
Similar Compounds
6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity.
8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene: This compound has a methoxy group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 8-bromo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione makes it unique compared to its analogs. This bromine atom can be a site for further functionalization, allowing the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
Molecular Formula |
C14H14BrNO2 |
---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
6-bromo-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C14H14BrNO2/c1-7-6-14(2,3)16-11-9(7)4-8(15)5-10(11)12(17)13(16)18/h4-5,7H,6H2,1-3H3 |
InChI Key |
YBSNMFSPSCKRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)Br)(C)C |
Origin of Product |
United States |
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